molecular formula C22H24ClN3O3S B11151656 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B11151656
M. Wt: 446.0 g/mol
InChI Key: AZKAOJJDGNEMIL-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinan ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions to form thiazolidin-2-ones and 1,3-thiazinan-2-ones . This method is advantageous due to its high step economy and good functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized benzamides.

Scientific Research Applications

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]benzamide apart from similar compounds is its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methylindol-1-yl)ethyl]benzamide

InChI

InChI=1S/C22H24ClN3O3S/c1-16-5-4-6-21-18(16)9-12-25(21)13-10-24-22(27)19-8-7-17(15-20(19)23)26-11-2-3-14-30(26,28)29/h4-9,12,15H,2-3,10-11,13-14H2,1H3,(H,24,27)

InChI Key

AZKAOJJDGNEMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=C(C=C(C=C3)N4CCCCS4(=O)=O)Cl

Origin of Product

United States

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